REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:4]=[C:5]([CH:21]=[CH:22][CH:23]=1)[O:6][CH2:7][CH2:8][CH2:9][N:10]1C(=O)C2C(=CC=CC=2)C1=O)=O.[NH:24]1[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]1>C(OCC)(=O)C.[Pd]>[N:24]1([CH2:1][C:3]2[CH:4]=[C:5]([CH:21]=[CH:22][CH:23]=2)[O:6][CH2:7][CH2:8][CH2:9][NH2:10])[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C=C(OCCCN2C(C3=CC=CC=C3C2=O)=O)C=CC1
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Name
|
|
Quantity
|
20.7 g
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The catalyst was removed by filtration
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Type
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CUSTOM
|
Details
|
the solvent evaporated
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Type
|
ADDITION
|
Details
|
hydrazine hydrate (40 ml) was added to an ethanolic solution of the residue at 25°
|
Type
|
ADDITION
|
Details
|
After 67 hr the reaction mixture was diluted with ether
|
Duration
|
67 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
the filtrate was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)CC=1C=C(OCCCN)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.05 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |